molecular formula C7H14N4O2 B12366541 6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione

6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12366541
M. Wt: 186.21 g/mol
InChI Key: SHMVLDAOXQQIEE-UHFFFAOYSA-N
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Description

6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a methyl group attached to a diazinane ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) . This method is efficient and yields high purity products under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions with different reagents can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include dimethylformamide-dimethylacetal (DMF-DMA) for substitution reactions and hydrazine hydrate for reduction reactions . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include substituted diazinane derivatives, which can have enhanced biological activities and improved pharmacological properties.

Scientific Research Applications

6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to interact with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes . The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazine derivatives such as pyrimidine and pyrazine. These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness

6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

6-amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H14N4O2/c1-10(2)4-5(8)11(3)7(13)9-6(4)12/h4-5H,8H2,1-3H3,(H,9,12,13)

InChI Key

SHMVLDAOXQQIEE-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C(=O)NC1=O)N(C)C)N

Origin of Product

United States

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